![molecular formula C7H3BrClNS B1365196 2-Bromo-6-chlorothieno[2,3-B]pyridine CAS No. 68236-35-1](/img/structure/B1365196.png)
2-Bromo-6-chlorothieno[2,3-B]pyridine
Vue d'ensemble
Description
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is an organic compound with the molecular formula C7H3BrClNS . It is widely used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “2-Bromo-6-chlorothieno[2,3-B]pyridine” involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . It’s also used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chlorothieno[2,3-B]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is a building block in the formation of C−N bond by various cross-coupling reactions . It’s also a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .Physical And Chemical Properties Analysis
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is a solid compound with a molecular weight of 248.53 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Halogenation and Transformation Products : Thieno[2,3-b]pyridine derivatives, including 2-Bromo-6-chlorothieno[2,3-B]pyridine, can be synthesized through direct halogenation methods. These derivatives undergo various transformations, providing a range of compounds with potential applications in different fields of chemistry (Klemm et al., 1974).
Synthesis of Amino Derivatives : The compound has been used as a precursor in the synthesis of amino derivatives, such as 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine, via copper-promoted aminodechlorination (Klemm & Bajer, 1979).
Formylation and Synthesis of Chlorothieno[2,3-b]pyridine Derivatives : Research shows the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives using N-protected aminothiophenes and Vilsmeier–Haack reagent, demonstrating the compound's role in creating valuable chemical entities (Abdelwahab, Hanna, & Kirsch, 2017).
Improved Synthesis for Pharmaceutical Research : An improved and scalable method for synthesizing 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a related compound, has been developed for potential use in pharmaceutical research (Bugge et al., 2014).
Regioselective Bromination : The first regioselective bromination of thieno[2,3-b]pyridine, producing 4-bromothieno[2,3-b]pyridine, has been achieved. This development highlights the potential of such compounds as building blocks in drug discovery (Lucas et al., 2015).
Applications in Material Sciences and Corrosion Inhibition
Fluorescence Behavior of Derivatives : Studies on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, synthesized from 2-bromo-4-chlorothieno[3,2-c]pyridine, show the potential of these compounds in material sciences, particularly in the development of novel fluorescent materials (Toche & Chavan, 2013).
Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, structurally related to 2-Bromo-6-chlorothieno[2,3-B]pyridine, have shown significant effectiveness as corrosion inhibitors, suggesting potential applications in industrial corrosion protection (Saady et al., 2021).
Safety And Hazards
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
Propriétés
IUPAC Name |
2-bromo-6-chlorothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-6(9)10-7(4)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVWVCBUASMPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471067 | |
| Record name | 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorothieno[2,3-B]pyridine | |
CAS RN |
68236-35-1 | |
| Record name | 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)

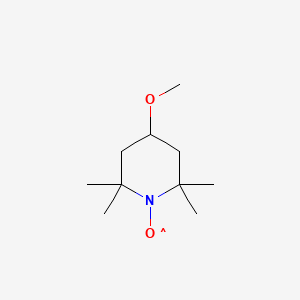
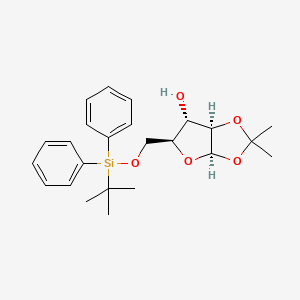

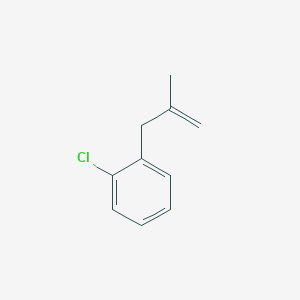
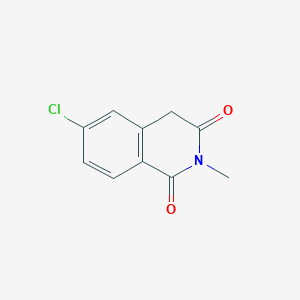
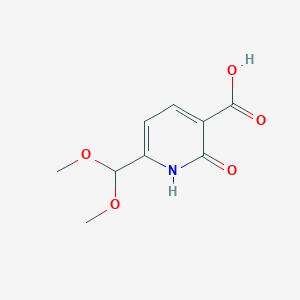


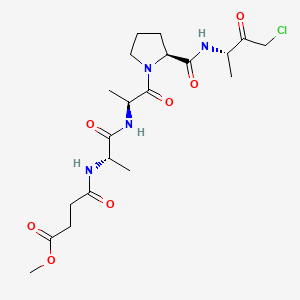
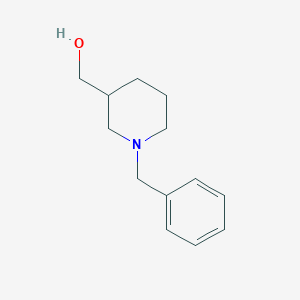
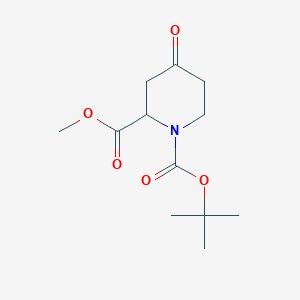
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)